molecular formula C11H21NO4 B15314852 tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Cat. No.: B15314852
M. Wt: 231.29 g/mol
InChI Key: YJPPRECNUURDRC-BDAKNGLRSA-N
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Description

tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl group, a hydroxymethyl group, and a methyl group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through the reaction of the morpholine derivative with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of the morpholine derivative with formaldehyde under basic conditions.

    Methylation: The methyl group can be introduced through the reaction of the morpholine derivative with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where the hydroxymethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride and phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives and other substituted morpholine derivatives.

Scientific Research Applications

Chemistry: tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is used as a building block in organic synthesis. It is used in the synthesis of various complex molecules and as a reagent in chemical reactions.

Biology: The compound is used in biological research to study the effects of morpholine derivatives on biological systems. It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: this compound is used in medicinal chemistry to develop new drugs. It is used as a starting material in the synthesis of pharmaceutical compounds and as a reference standard in drug development.

Industry: The compound is used in the chemical industry as an intermediate in the synthesis of various chemicals. It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The hydroxymethyl and methyl groups play a crucial role in its binding to molecular targets, influencing its activity and specificity.

Comparison with Similar Compounds

  • tert-butyl (2S,6R)-2-(hydroxymethyl)-6-ethylmorpholine-4-carboxylate
  • tert-butyl (2S,6R)-2-(hydroxymethyl)-6-propylmorpholine-4-carboxylate
  • tert-butyl (2S,6R)-2-(hydroxymethyl)-6-isopropylmorpholine-4-carboxylate

Comparison: tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is unique due to its specific substitution pattern on the morpholine ring. The presence of the tert-butyl group and the hydroxymethyl group provides distinct chemical properties and reactivity compared to similar compounds. The methyl group at the 6-position also influences its biological activity and interactions with molecular targets.

Biological Activity

The compound tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate , also known by its CAS number 1700609-48-8 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11_{11}H21_{21}NO4_4
  • Molecular Weight : 231.29 g/mol
  • Structural Characteristics : The compound features a morpholine ring which is known for its versatile chemical reactivity and biological compatibility.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have indicated that morpholine derivatives can exhibit neuroprotective effects, which may be relevant for conditions such as neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of morpholine derivatives is often influenced by their structural features. The presence of the hydroxymethyl group and the tert-butyl ester moiety are critical for enhancing solubility and bioavailability, which can significantly impact their pharmacological profiles.

Structural FeatureImpact on Activity
Hydroxymethyl GroupEnhances solubility and potentially increases binding affinity to biological targets
Tert-butyl EsterImproves metabolic stability and bioavailability

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Neuroprotective Study : In another investigation, the compound was tested for neuroprotective effects against oxidative stress in neuronal cells. Results indicated a reduction in cell death and preservation of mitochondrial function, highlighting its potential therapeutic role in neurodegenerative diseases.
  • Antimicrobial Evaluation : A comprehensive screening against various bacterial strains showed that the compound had moderate activity against Gram-positive bacteria, suggesting a possible role as an antimicrobial agent.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

YJPPRECNUURDRC-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)CO)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(O1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

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